7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core. This scaffold is notable for its fused bicyclic structure, which combines thiazole and pyridazinone moieties. The compound is substituted at the 7-position with a furan-2-yl group, at the 2-position with a morpholino ring (a six-membered amine-containing heterocycle), and at the 5-position with a phenethyl chain.
Propriétés
IUPAC Name |
7-(furan-2-yl)-2-morpholin-4-yl-5-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c26-20-18-19(29-21(22-18)24-10-13-27-14-11-24)17(16-7-4-12-28-16)23-25(20)9-8-15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNUZJPGBOLAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CCC4=CC=CC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following analysis compares 7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one with analogous thiazolo-fused heterocycles, focusing on structural variations, synthetic routes, and bioactivity trends.
Core Structure Modifications
Compound A: 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (from )
- Core: Thiazolo[4,5-d]pyrimidine (vs. thiazolo[4,5-d]pyridazinone in the target compound).
- Substituents : 7-phenyl, 5-thioxo, and a coumarin-derived hydroxy-oxo group.
- Synthesis : Microwave-assisted or conventional condensation of 3-phenylisothiazolidin-4-one with benzaldehyde and thiourea in DMF/acetic acid .
Compound B : 7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (from )
- Core: Identical thiazolo[4,5-d]pyridazinone scaffold.
- Substituents: 5-(2-methylbenzyl) and 2-piperidinyl (vs. 5-phenethyl and 2-morpholino in the target compound).
Substituent-Driven Pharmacological Differences
- Morpholino vs. Piperidinyl at Position 2: Morpholino (target compound): Enhances water solubility due to its oxygen atom and may improve metabolic stability.
Phenethyl vs. 2-Methylbenzyl at Position 5 :
- Furan-2-yl vs. Phenyl at Position 7: Furan-2-yl (target compound): Electron-rich oxygen heterocycle may engage in hydrogen bonding or π-stacking with biological targets.
Research Findings and Implications
- Antitumor Potential: Compound A’s thiazolo[4,5-d]pyrimidine core with a coumarin substituent showed moderate antitumor activity in vitro, suggesting that the target compound’s pyridazinone core and furan substitution may offer distinct mechanisms (e.g., kinase inhibition or DNA intercalation) .
- Enzyme Inhibition: Morpholino-substituted analogs (like the target compound) are frequently explored as kinase inhibitors (e.g., PI3K/AKT/mTOR pathway), whereas piperidinyl derivatives (Compound B) are often associated with GPCR modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
